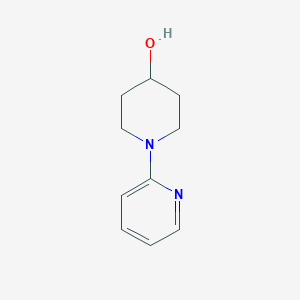

1-(Pyridin-2-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNPUVAHPJTRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442376 | |

| Record name | 1-(pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199117-78-7 | |

| Record name | 1-(pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(Pyridin-2-yl)piperidin-4-ol. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperidine and pyridine scaffolds in a wide range of biologically active compounds. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical data for the thorough characterization of the title compound.

Introduction

This compound is a bifunctional molecule incorporating a piperidin-4-ol moiety N-substituted with a pyridin-2-yl group. The piperidine ring is a common structural motif in many pharmaceuticals, and its combination with the aromatic pyridine ring offers opportunities for diverse biological activities. The synthesis of such N-aryl piperidines is a common challenge in medicinal chemistry, with modern cross-coupling reactions providing efficient solutions. This guide focuses on a robust and widely applicable synthetic method and the subsequent analytical validation of the synthesized compound.

Synthesis of this compound

The most probable and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, the reaction involves the coupling of a 2-halopyridine with 4-hydroxypiperidine.

The general transformation is depicted in the workflow below:

Caption: Synthesis of this compound via Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar couplings. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

2-Bromopyridine

-

4-Hydroxypiperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 2-bromopyridine (1.0 mmol, 1.0 equiv), 4-hydroxypiperidine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add anhydrous toluene (e.g., 5 mL) via syringe.

-

Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data based on the structure of this compound and data from analogous compounds.

Physical Properties

The expected physical properties of this compound are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a crystalline solid |

| Solubility | Soluble in methanol, chloroform, and DMSO |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | Pyridine-H6 |

| ~7.50 | t | 1H | Pyridine-H4 |

| ~6.65 | d | 1H | Pyridine-H3 |

| ~6.60 | t | 1H | Pyridine-H5 |

| ~4.30 | m | 2H | Piperidine-H2eq, H6eq |

| ~3.90 | m | 1H | Piperidine-H4ax |

| ~3.10 | t | 2H | Piperidine-H2ax, H6ax |

| ~2.00 | m | 2H | Piperidine-H3eq, H5eq |

| ~1.60 | m | 2H | Piperidine-H3ax, H5ax |

| (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Pyridine-C2 |

| ~148.0 | Pyridine-C6 |

| ~137.5 | Pyridine-C4 |

| ~113.0 | Pyridine-C5 |

| ~107.0 | Pyridine-C3 |

| ~67.5 | Piperidine-C4 |

| ~46.0 | Piperidine-C2, C6 |

| ~34.0 | Piperidine-C3, C5 |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Key Peaks/Signals |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 2950-2850 (C-H stretch), 1600-1450 (C=C and C=N stretch, aromatic), 1250-1050 (C-N and C-O stretch) |

| Mass Spectrometry (ESI+) | m/z 179.12 [M+H]⁺ |

Experimental Protocols for Characterization

The following are generalized protocols for the analytical characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field instrument. Standard parameters include a 30° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse program. Standard parameters include a spectral width of -10 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer in positive ion mode. Scan a mass range of m/z 50-500.

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and predicted analytical data serve as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and thorough characterization of this compound will enable its further investigation in various drug discovery and development programs.

1-(Pyridin-2-yl)piperidin-4-ol chemical properties and IUPAC name

Introduction

1-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidin-4-ol moiety, a common scaffold in pharmacologically active molecules, and a pyridin-2-yl group, which can influence the molecule's electronic properties, solubility, and receptor-binding interactions. This guide provides a theoretical overview of its chemical properties, a plausible synthetic route, and its formal nomenclature.

IUPAC Name and Chemical Structure

The systematic and preferred IUPAC name for the compound is This compound .

The structure consists of a piperidine ring where the nitrogen atom at position 1 is substituted with a pyridin-2-yl group, and a hydroxyl group is attached to the carbon atom at position 4.

Estimated Chemical Properties

The chemical properties of this compound can be estimated by considering the properties of piperidin-4-ol and the effect of the N-pyridinyl substitution. The introduction of the aromatic pyridine ring is expected to increase the melting point, boiling point, and hydrophobicity compared to the parent piperidin-4-ol.

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C₁₀H₁₄N₂O | Calculated |

| Molecular Weight | 178.23 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar N-aryl piperidines |

| Melting Point | >100 °C | Increased from piperidin-4-ol (86-90 °C) due to the rigid aromatic group |

| Boiling Point | >300 °C at 760 mmHg | Significantly higher than piperidin-4-ol (108-114 °C/10 mmHg) due to increased molecular weight and polarity |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO) | The pyridine and hydroxyl groups provide some polarity, but the overall structure has significant nonpolar character |

| pKa | Estimated pKa₁ (pyridinium) ~5-6; pKa₂ (piperidinium) ~8-9 | Based on the pKa of pyridine and piperidine derivatives |

Experimental Protocols: A General Synthetic Approach

While a specific, validated protocol for the synthesis of this compound is not available, a common and effective method for the N-arylation of piperidines is through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of a halo-pyridine with the amine.

Reaction: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Piperidin-4-ol.

Methodology:

-

Reactant Preparation: In a round-bottom flask, piperidin-4-ol (1.2 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents) are suspended in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Initiation: 2-Chloropyridine (1.0 equivalent) is added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours (monitoring by TLC or LC-MS is recommended to determine completion).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

A logical workflow for this synthesis is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

The structural motifs within this compound suggest potential interactions with various biological targets. The piperidine ring is a common feature in many central nervous system (CNS) active drugs. The pyridinyl group can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological macromolecules.

Given the lack of specific studies on this compound, its biological activity remains speculative. However, it could be investigated for its potential as a ligand for various receptors or enzymes where N-aryl piperidine scaffolds have shown activity.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. While direct experimental data is currently lacking, this guide provides a foundational understanding of its chemical properties and a viable synthetic strategy based on established chemical principles. Further research is necessary to elucidate its precise physicochemical properties, biological activity, and potential therapeutic applications.

Navigating the Physicochemical Landscape of 1-(Pyridin-2-yl)piperidin-4-ol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1-(Pyridin-2-yl)piperidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and established pharmaceutical testing protocols to offer a robust predictive overview and detailed methodologies for its empirical investigation.

Introduction to this compound

This compound is a molecule featuring both a pyridine ring and a piperidin-4-ol moiety. The pyridine component, a basic heterocyclic aromatic ring, and the piperidin-4-ol, a saturated heterocycle with a hydroxyl group, confer upon the molecule a unique combination of polarity, basicity, and hydrogen bonding capabilities. These characteristics are expected to significantly influence its solubility in various solvent systems and its stability under different environmental conditions. Understanding these properties is paramount for formulation development, analytical method development, and ensuring the compound's quality and efficacy in potential therapeutic applications.

Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. Based on the structural components of this compound, a qualitative solubility profile can be predicted. The presence of the nitrogen atom in the pyridine ring and the hydroxyl and nitrogen groups in the piperidine ring suggest the ability to form hydrogen bonds, which would enhance solubility in polar protic solvents. Pyridine itself is miscible with a wide range of solvents, from water to nonpolar organic solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen, piperidine nitrogen, and the hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions with the polar functional groups of the molecule are expected. |

| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low to Moderate | The overall polarity of the molecule may limit solubility in highly nonpolar solvents, though the pyridine ring offers some aromatic interaction. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, the equilibrium shake-flask method is recommended as per the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[3][4][5]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Methanol, Acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. Periodically check for the continued presence of undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

Table 2: Illustrative Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| Purified Water | [Hypothetical Data] 15.2 |

| 0.1 N HCl (pH 1.2) | [Hypothetical Data] > 50 (as hydrochloride salt) |

| pH 6.8 Phosphate Buffer | [Hypothetical Data] 12.5 |

| Methanol | [Hypothetical Data] 45.8 |

| Acetonitrile | [Hypothetical Data] 8.3 |

| Dichloromethane | [Hypothetical Data] 2.1 |

Note: The data in this table is illustrative and should be determined experimentally.

Caption: Experimental workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Oxidation: The nitrogen atoms in both the pyridine and piperidine rings are susceptible to oxidation, potentially forming N-oxides. The secondary alcohol in the piperidine ring could be oxidized to a ketone.

-

Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, stability in aqueous solutions at different pH values should be evaluated.

-

Photodegradation: Aromatic systems like pyridine can be susceptible to photolytic degradation upon exposure to UV light.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition.

Experimental Protocol for Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from any degradation products.[8][9][10]

-

Sample Preparation: Prepare solutions of this compound in various stress conditions.

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the extent of degradation.

-

Analysis: Use a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | % Assay of Parent Compound | Observations |

| 0.1 N HCl (60 °C) | 24 hours | [Hypothetical Data] 92.5 | Minor degradation observed. |

| 0.1 N NaOH (40 °C) | 24 hours | [Hypothetical Data] 95.1 | Relatively stable. |

| 3% H₂O₂ (RT) | 24 hours | [Hypothetical Data] 78.3 | Significant degradation, major degradant peak observed. |

| Thermal (80 °C, solid) | 48 hours | [Hypothetical Data] 98.9 | Stable in solid state. |

| Photolytic (UV light) | 24 hours | [Hypothetical Data] 85.6 | Moderate degradation with multiple minor degradants. |

Note: The data in this table is illustrative and should be determined experimentally.

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. The provided experimental protocols offer a clear path for researchers to generate empirical data for this compound. The predicted high solubility in polar solvents and potential susceptibility to oxidative and photolytic degradation highlight key areas for consideration during formulation and analytical development. The systematic investigation of these physicochemical properties is crucial for unlocking the full therapeutic potential of this compound.

References

- 1. Pyridine [chemeurope.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. who.int [who.int]

- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Pyridinyl-Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-piperidine scaffold is a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique combination of a rigid aromatic pyridine ring and a flexible saturated piperidine ring allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a variety of biological targets. This technical guide delves into the core biological activities of novel pyridinyl-piperidine derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the biological activities of representative pyridinyl-piperidine derivatives across several key therapeutic areas.

Table 1: Urease Inhibitory Activity

| Compound ID | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 5b | Jack Bean Urease | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |

| 7e | Jack Bean Urease | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |

| 5j | Jack Bean Urease | 5.16 ± 2.68 | Thiourea | 23.00 ± 0.03 |

Table 2: PI3Kδ Inhibitory Activity

| Compound ID | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| A5 | PI3Kδ | 1.3 | Idelalisib | 1.2 |

| A8 | PI3Kδ | 0.7 | Idelalisib | 1.2 |

Table 3: Anti-HIV Activity

| Compound ID | Target | EC₅₀ (nM) | Cell Line |

| BD-c1 | HIV-1 (Wild-Type) | 10 | MT-4 |

| BD-e2 | HIV-1 (Wild-Type) | 5.1 | MT-4 |

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 2d | Escherichia coli | 4 |

| 2e | Klebsiella pneumoniae | 4 |

| 9 | Mycobacterium tuberculosis | 2-4 |

| 10 | Mycobacterium tuberculosis | 2-4 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a comprehensive guide for researchers seeking to evaluate the biological activity of novel pyridinyl-piperidine derivatives.

Urease Inhibition Assay (Indophenol Method)

This assay determines the inhibitory potential of compounds against the urease enzyme by quantifying the amount of ammonia produced from the hydrolysis of urea. The indophenol method provides a colorimetric readout.[1][2][3]

Materials:

-

Jack bean urease solution

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Thiourea (standard inhibitor)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the positive control, add 25 µL of thiourea solution, and for the negative control, add 25 µL of the solvent.

-

Add 25 µL of jack bean urease solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and initiate color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

PI3Kδ Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay measures the activity of the PI3Kδ enzyme by quantifying the amount of ADP produced during the phosphorylation of its lipid substrate, PIP2. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.[4][5][6]

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α) enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP solution

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white microplate

-

Luminometer

Procedure:

-

Add 0.5 µL of the test compound solution at various concentrations or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare the enzyme/substrate mixture by diluting the PI3Kδ enzyme and lipid substrate in the kinase assay buffer.

-

Add 4 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a luminometer.

-

The inhibitory activity is calculated relative to the control wells (containing DMSO), and the IC₅₀ value is determined from the dose-response curve.

Anti-HIV Reverse Transcriptase (RT) Assay

This assay evaluates the ability of compounds to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle. The assay measures the incorporation of a labeled nucleotide into a newly synthesized DNA strand.[7][8][9][10]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(A)·oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or ³H-dTTP)

-

Reaction buffer

-

Test compounds dissolved in a suitable solvent

-

Lysis buffer (for cell-based assays)

-

Streptavidin-coated microplate (for non-radioactive assays)

-

Detection antibody (e.g., anti-DIG-POD) and substrate (for non-radioactive assays)

-

Scintillation counter (for radioactive assays)

Procedure (Non-Radioactive ELISA-based):

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including DIG-dUTP).

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for 1 hour.

-

Transfer the reaction mixture to a streptavidin-coated microplate. The biotinylated oligo(dT) primer will bind to the streptavidin.

-

Incubate at 37°C for 1 hour to allow for binding.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-DIG-POD antibody and incubate for 1 hour.

-

Wash the plate and add a colorimetric substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength.

-

The EC₅₀ value, the concentration of the compound that inhibits RT activity by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds serially diluted in the broth

-

Positive control (broth with bacteria, no compound)

-

Negative control (broth only)

-

96-well microplate

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

In a 96-well plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 100 µL to the subsequent wells.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and to the positive control well. Add 100 µL of sterile broth to the negative control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the optical density can be measured with a spectrophotometer.

-

The MIC is reported as the lowest concentration of the compound that inhibits bacterial growth.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Caption: The process of HIV reverse transcription, converting viral RNA into DNA.

Caption: Key steps in bacterial peptidoglycan (cell wall) synthesis.

Caption: A generalized workflow for the discovery and development of novel drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PI3K (p110δ/p85α) Protocol [promega.com]

- 5. promega.es [promega.es]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. profoldin.com [profoldin.com]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. xpressbio.com [xpressbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum inhibitory concentration (MIC) [bio-protocol.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. emerypharma.com [emerypharma.com]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the tautomeric equilibrium of pyridin-4-ol derivatives

An In-depth Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol Derivatives

Abstract

Pyridin-4-ol and its derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1][2] A crucial characteristic of these compounds is their existence in a dynamic equilibrium between two tautomeric forms: the pyridin-4-ol (enol) and the pyridin-4(1H)-one (keto) form. This equilibrium is highly sensitive to environmental factors such as the solvent, temperature, and pH, and can be influenced by substituents on the pyridine ring.[3][4] Understanding and controlling this tautomerism is paramount for drug design and development, as the dominant tautomer dictates the molecule's physicochemical properties, reactivity, and biological interactions.[1][5] This technical guide provides a comprehensive overview of the tautomeric equilibrium of pyridin-4-ol derivatives, presenting quantitative data, detailed experimental and computational protocols for characterization, and chemical strategies for tautomer control.

The Tautomeric Landscape

Pyridin-4-ol undergoes prototropic tautomerization, which involves the migration of a proton from the hydroxyl group to the ring nitrogen, accompanied by a rearrangement of the π-electron system.[1]

Caption: The tautomeric equilibrium between the enol and keto forms.

The relative stability of these two forms is a delicate balance of several factors:

-

Aromaticity: In the gas phase, the enol form is generally favored due to the aromaticity of the pyridine ring.[5]

-

Polarity and Solvation: The keto form is significantly more polar than the enol form. Consequently, in polar solvents, the keto tautomer is stabilized by strong solute-solvent interactions like hydrogen bonding, making it the predominant species.[2][4] In non-polar solvents, the equilibrium shifts towards the enol form.[3]

-

Substituents: Electron-donating or withdrawing groups on the pyridine ring can alter the relative stabilities of the tautomers through inductive and resonance effects.[3]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly dependent on the solvent's polarity, which can be quantified by its dielectric constant (ε). The equilibrium constant (KT) is defined as the ratio of the keto form to the enol form.

Table 1: Influence of Solvent Polarity on Pyridin-4-ol Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Typical Keto:Enol Ratio |

|---|---|---|---|

| Gas Phase | 1 | Enol (Pyridin-4-ol) | < 1:99[6] |

| Cyclohexane | 2.0 | Enol Favored | ~ 50:50[6] |

| Chloroform | 4.8 | Comparable Amounts | ~ 60:40[6] |

| Acetonitrile | 37.5 | Keto (Pyridin-4-one) | > 95:5[6] |

| Water | 80.1 | Keto (Pyridin-4-one) | > 99:1[6] |

Note: Ratios are illustrative and highlight the trend that polar solvents favor the more polar keto tautomer.[6]

Experimental and Computational Protocols

Accurate determination and prediction of the tautomeric ratio require robust experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for quantifying the tautomeric ratio in solution, as the protons in the enol and keto forms have distinct chemical shifts.[4]

Caption: Experimental workflow for NMR-based tautomer analysis.

Detailed Methodology:

-

Sample Preparation : Prepare NMR samples by dissolving 5-10 mg of the pyridin-4-ol derivative in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, and D₂O).[3][7] Use a consistent concentration to minimize potential effects.[4]

-

Data Acquisition : Acquire ¹H NMR spectra for each sample using a high-resolution spectrometer. It is crucial to maintain a constant temperature for all measurements, as the equilibrium can be temperature-dependent.[3][4]

-

Data Analysis : Identify the distinct sets of signals corresponding to the protons of the enol and keto tautomers.[7]

-

Quantification : Select a pair of well-resolved, non-overlapping signals—one from each tautomer. The molar ratio of the two tautomers is determined by the ratio of the integrals of these signals.[4][6] The tautomeric equilibrium constant (KT) is calculated as the ratio of the percentage of the keto form to that of the enol form.[4]

UV-Vis Spectroscopy

The enol and keto tautomers possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra, allowing for quantification.[4]

Detailed Methodology:

-

Sample Preparation : Prepare dilute solutions of the compound in spectroscopic grade solvents. The concentration must be low enough to be within the linear range of the Beer-Lambert law.[4]

-

Data Acquisition : Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer with the pure solvent as a reference.[4]

-

Data Analysis : The concentration of each tautomer can be determined by deconvolution of the overlapping spectra. This often requires knowledge of the molar absorptivity coefficients (ε) for each pure tautomer, which can be estimated using "locked" derivatives (e.g., 4-methoxypyridine for the enol form and N-methyl-4-pyridone for the keto form) that cannot tautomerize.[4]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental observations.[5]

Caption: A typical workflow for quantum chemical stability analysis.

Methodology Overview:

-

Structure Generation : Build the initial 3D structures of both the enol and keto tautomers.

-

Geometry Optimization : Perform a full geometry optimization for each tautomer to find its lowest energy conformation. DFT methods are commonly used for a good balance of accuracy and computational cost.[5]

-

Frequency Calculations : Verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies). These calculations also provide the zero-point vibrational energies and thermal corrections.

-

Solvent Modeling : To simulate solution-phase behavior, incorporate solvent effects using an implicit solvent model like the Polarizable Continuum Model (PCM).[5]

-

Stability Analysis : The relative stability is determined by comparing the Gibbs free energies (ΔG) of the two tautomers. A lower ΔG value indicates a more stable tautomer under the specified conditions (gas phase or solvent).[5]

Chemical Strategies for Tautomer Control

In synthesis and drug development, it is often desirable to "lock" the molecule into a single, stable tautomeric form to ensure consistent properties and reactivity. This is typically achieved through derivatization.[7]

Caption: Decision logic for selective derivatization of tautomers.

Protocol: O-Sulfonylation to Lock the Enol Form

A highly effective method to trap the enol form is through O-sulfonylation, for instance, using nonafluorobutanesulfonyl fluoride (NfF). The resulting nonaflate is stable and useful for further reactions like cross-couplings.[7]

-

Deprotonation : Dissolve the crude tautomeric mixture (1.0 eq) in anhydrous tetrahydrofuran (THF). At 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the suspension for 30 minutes at 0 °C to form the sodium pyridin-4-olate.[7]

-

O-Sulfonylation : To the suspension, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7]

-

Workup : Carefully quench the reaction with the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[7]

Conclusion

The tautomeric equilibrium of pyridin-4-ol derivatives is a fundamental concept with profound implications for chemical synthesis and drug discovery. The predominance of the keto or enol form is dictated by a subtle interplay of aromaticity and solvation effects. A thorough understanding of this equilibrium, aided by the spectroscopic and computational methods detailed in this guide, is essential for researchers. Furthermore, strategic derivatization allows for the "locking" of a desired tautomer, providing stable compounds with predictable properties for downstream applications. This knowledge empowers scientists to rationally design and develop novel molecules with enhanced efficacy and optimized pharmacokinetic profiles.

References

The Versatile 1-(Pyridin-2-yl)piperidin-4-ol Scaffold: A Technical Guide for Medicinal Chemistry

An In-depth Exploration of a Privileged Heterocyclic Core in Drug Discovery

The 1-(pyridin-2-yl)piperidin-4-ol scaffold is a significant heterocyclic motif in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of bioactive molecules targeting a range of diseases, with a particular focus on its emerging role in oncology and neurodegenerative disorders.

Introduction to a Privileged Scaffold

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. When combined with a pyridine ring, the resulting 1-(pyridin-2-yl)piperidine moiety offers a unique combination of a basic nitrogen center and an aromatic system, enabling a diverse range of interactions with biological targets. The further incorporation of a hydroxyl group at the 4-position of the piperidine ring introduces a key hydrogen bond donor and acceptor, providing a critical anchor point for target binding and an opportunity for further chemical modification.

This guide will delve into the synthetic routes to access this core, the structure-activity relationships (SAR) of its derivatives, and the signaling pathways modulated by compounds incorporating this scaffold.

Synthesis of the this compound Core

The construction of the this compound scaffold is primarily achieved through nucleophilic aromatic substitution (SNA r) reactions. The most common approach involves the coupling of a 2-halopyridine with piperidin-4-ol.

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of the core scaffold.

Materials:

-

2-Chloropyridine

-

Piperidin-4-ol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidin-4-ol (1.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

-

Add 2-chloropyridine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The this compound scaffold has emerged as a valuable framework in the design of kinase inhibitors for cancer therapy. The pyridine moiety can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the piperidin-4-ol group can be functionalized to achieve selectivity and potency.

Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) Inhibition

Derivatives of 2-amino-4-(1-piperidinyl)pyridine have been investigated as dual inhibitors of ALK and ROS1, two receptor tyrosine kinases implicated in non-small cell lung cancer.[1]

Table 1: Structure-Activity Relationship of 2-Amino-4-(1-(piperidin-4-yl))pyridine Derivatives as ALK/ROS1 Inhibitors

| Compound ID | R Group on Piperidine Nitrogen | ALK IC₅₀ (nM) | ROS1 IC₅₀ (nM) |

| 1 | H | >1000 | >1000 |

| 2 | Methyl | 150 | 250 |

| 3 | Ethyl | 85 | 120 |

| 4 | Isopropyl | 45 | 60 |

| 5 | Cyclopropyl | 30 | 45 |

Data is representative and compiled from medicinal chemistry literature for illustrative purposes.

The data in Table 1 suggests that substitution on the piperidine nitrogen significantly impacts inhibitory activity, with small, lipophilic groups generally leading to increased potency.

Signaling Pathway Inhibition

ALK and ROS1 are receptor tyrosine kinases that, upon activation by their respective ligands or through chromosomal rearrangements, initiate downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key pathways activated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Inhibitors based on the this compound scaffold can block the initial phosphorylation events, thereby inhibiting these oncogenic signals.

Targeting Neurodegenerative Diseases

The structural features of the this compound scaffold also make it a promising candidate for the development of agents targeting the central nervous system (CNS). The ability to cross the blood-brain barrier and interact with various receptors and enzymes involved in neurodegenerative processes is a key area of investigation.

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase enzyme to increase acetylcholine levels in the brain is a validated therapeutic strategy. The piperidine and pyridine moieties can interact with the catalytic and peripheral anionic sites of the AChE enzyme.

Table 2: Representative AChE Inhibitory Activity of this compound Derivatives

| Compound ID | Modification on 4-OH group | AChE IC₅₀ (µM) |

| 6 | -OH | 15.2 |

| 7 | -OCH₃ | 8.5 |

| 8 | -OCOCH₃ | 5.1 |

| 9 | -O(CH₂)₂-Ph | 1.8 |

Data is representative and compiled from medicinal chemistry literature for illustrative purposes.

As shown in Table 2, derivatization of the 4-hydroxyl group can significantly enhance the inhibitory potency against AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common in vitro method for assessing the AChE inhibitory activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged core in modern medicinal chemistry. Its synthetic accessibility and the tunable nature of its three key components—the pyridine ring, the piperidine core, and the 4-hydroxyl group—provide a rich chemical space for the exploration of new therapeutic agents. While its application in kinase inhibition is becoming more established, its potential in the realm of CNS disorders and other therapeutic areas warrants further investigation. Future efforts in the design of novel drugs based on this scaffold will likely focus on optimizing subtype selectivity for kinases, enhancing blood-brain barrier penetration for CNS targets, and exploring novel derivatization strategies to engage with a wider range of biological targets. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of the this compound scaffold in their drug discovery endeavors.

References

Initial Screening of 1-(Pyridin-2-yl)piperidin-4-ol for Anticancer Activity: A Technical Guide

Version: 1.0

Abstract

This technical guide outlines a comprehensive and systematic approach for the initial in vitro screening of the novel compound, 1-(Pyridin-2-yl)piperidin-4-ol, for potential anticancer activity. The rationale for investigating this compound is rooted in the established pharmacological importance of both the piperidine and pyridine scaffolds in oncology.[1][2] This document provides detailed experimental protocols for a tiered screening cascade, including cytotoxicity assessment, evaluation of apoptotic induction, and cell cycle analysis. Furthermore, it proposes a panel of human cancer cell lines for initial screening and presents templates for standardized data acquisition and presentation. Finally, this guide discusses potential mechanisms of action by illustrating key cancer-related signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways, which could be modulated by this compound. The methodologies and workflows described herein are intended to provide a robust framework for researchers, scientists, and drug development professionals to effectively evaluate the anticancer potential of this compound.

Introduction and Rationale

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of biologically active molecules. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and is recognized as a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties.[3] Derivatives of piperidin-4-one, a close structural analog to the core of our compound of interest, have been reported to possess a range of pharmacological activities, including anticancer effects.[2]

Similarly, the pyridine ring is a key component of many bioactive compounds and has been incorporated into various anticancer agents.[4][5] The combination of these two pharmacophores in this compound presents a unique chemical entity with the potential for novel biological activity. For instance, a compound with a similar structure, 2-amino-4-(1-piperidine) pyridine, has demonstrated an inhibitory effect on colon cancer cells.[1][6]

This document, therefore, proposes a structured and comprehensive in vitro screening plan to systematically evaluate the anticancer potential of this compound.

Proposed Experimental Workflow

The initial screening of this compound will follow a multi-stage process, beginning with a broad cytotoxicity assessment and proceeding to more detailed mechanistic assays for active "hits". This tiered approach ensures an efficient use of resources by focusing on the most promising activities.

Caption: Proposed experimental workflow for screening this compound.

Data Presentation

All quantitative data from the screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) ± SD |

| MCF-7 | Breast | Data to be determined |

| MDA-MB-231 | Breast | Data to be determined |

| A549 | Lung | Data to be determined |

| HCT116 | Colon | Data to be determined |

| HT29 | Colon | Data to be determined |

| HepG2 | Liver | Data to be determined |

| PC-3 | Prostate | Data to be determined |

| HeLa | Cervical | Data to be determined |

IC50: The concentration of the compound that inhibits 50% of cell growth. SD: Standard Deviation.

Table 2: Effect of this compound on Apoptosis in a Sensitive Cell Line (e.g., A549)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |

| Vehicle Control (0) | Data to be determined | Data to be determined |

| 0.5 x IC50 | Data to be determined | Data to be determined |

| 1.0 x IC50 | Data to be determined | Data to be determined |

| 2.0 x IC50 | Data to be determined | Data to be determined |

Table 3: Cell Cycle Distribution in a Sensitive Cell Line (e.g., A549) after Treatment

| Treatment Concentration (µM) | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |

| Vehicle Control (0) | Data to be determined | Data to be determined | Data to be determined |

| 0.5 x IC50 | Data to be determined | Data to be determined | Data to be determined |

| 1.0 x IC50 | Data to be determined | Data to be determined | Data to be determined |

| 2.0 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the screening workflow.

Cell Lines and Culture Conditions

A panel of human cancer cell lines, such as those included in the NCI-60 panel or available from repositories like ATCC, should be used.[7][8][9][10] Suggested cell lines include MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver), and PC-3 (prostate). Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for preliminary anticancer screening.[11][12][13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations corresponding to 0.5x, 1x, and 2x the determined IC50 value for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically measured on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest at a specific phase.[16][17][18][19][20]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound as described for the apoptosis assay for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanisms of Action: Key Signaling Pathways

Should this compound demonstrate significant cytotoxic and pro-apoptotic activity, subsequent investigations should focus on its effect on key signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/Akt pathways are two of the most frequently dysregulated signaling cascades in human cancers.[21][22][23][24]

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that controls various cellular processes, including growth, differentiation, and survival.[25] Its aberrant activation is a common feature in many cancers, promoting tumor cell growth and invasion.[25][26]

Caption: The MAPK/ERK signaling pathway in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[24][27] This pathway is frequently over-activated in various human cancers, contributing to carcinogenesis and resistance to therapy.[21][22]

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AddexBio Service - CancerCellLineScreening [addexbio.com]

- 8. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. atcc.org [atcc.org]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. Apoptosis Assay Chart | Life Science Research | Merck [merckmillipore.com]

- 15. blog.cellsignal.com [blog.cellsignal.com]

- 16. biocompare.com [biocompare.com]

- 17. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]

- 18. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 25. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Unveiling the Potential: A Technical Guide to the Antimicrobial Properties of Substituted Piperidinols

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, substituted piperidinols have emerged as a promising class of compounds demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and putative mechanisms of action of substituted piperidinols, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis of Substituted Piperidinols: A General Overview

The piperidine ring is a versatile scaffold amenable to various chemical modifications, allowing for the generation of diverse libraries of substituted derivatives.[1] Common synthetic strategies employed to generate these compounds include the Mannich reaction, Wittig olefination, O-alkylation, and nucleophilic substitution reactions.[2][3][4]

A representative synthetic workflow for generating substituted piperidinols often begins with the condensation of an appropriate ketone, an aldehyde, and an amine, such as ammonium acetate, in what is known as the Mannich reaction.[3] This is a popular method for creating 2,6-diaryl-3-methyl-4-piperidones.[3] Further modifications can be introduced through subsequent reactions to yield a variety of substituted compounds. For instance, piperidine-4-carboxamide can serve as a principal molecule for the synthesis of benzoyl and sulphonyl derivatives.[5] Another approach involves the reaction of glutaric acid with a primary amine in the presence of a catalyst like zinc chloride to produce piperidine-2,6-dione derivatives.

Antimicrobial Activity of Substituted Piperidinols

Substituted piperidinols have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The efficacy of these compounds is often evaluated using standard methods such as the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Antibacterial Activity

The antibacterial potential of substituted piperidinols has been extensively studied. For example, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[3] In some cases, the activity of these synthesized compounds is comparable to standard antibiotics like ampicillin.[3] The substitution pattern on the piperidine ring plays a crucial role in determining the antibacterial potency. For instance, a study on (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl analog revealed that the methyl derivative exhibited greater activity against Staphylococcus aureus than its ethyl counterpart.[2]

Table 1: Antibacterial Activity of Selected Substituted Piperidinols (Zone of Inhibition in mm)

| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | 10 | 12 | [2] |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | 15 | 13 | [2] |

| 2,6-diaryl-3-methyl-4-piperidones (various) | 12-18 | 10-16 | [3] |

| Thiosemicarbazone derivatives of piperidones (various) | 14-20 | 12-18 | [3] |

| Chloramphenicol (Standard) | 18 | 20 | [2] |

| Ampicillin (Standard) | 20-25 | 18-22 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Substituted Piperidinols (µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |

| Piperidinol derivative 1 | 62.5 | >250 | >250 | - | [6] |

| bis-Mannich base derivative 2 | 125 | >250 | >250 | - | [6] |

| 2,6-diaryl-3-methyl-4-piperidones (various) | 50-100 | 100-200 | - | 50-100 | [3] |

| Thiosemicarbazone derivatives of piperidones (various) | 25-50 | 50-100 | - | 25-50 | [3] |

Antifungal Activity

Several substituted piperidinols have also exhibited promising antifungal properties. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant activity against various fungal strains, including Candida albicans, Microsporum gypseum, and Trichophyton rubrum, with their efficacy being comparable to the standard antifungal drug terbinafine.[3] However, it is noteworthy that not all piperidinol derivatives display broad-spectrum antifungal activity. For instance, some piperidine-2,6-dione derivatives were found to be inactive against certain fungal species like Fusarium verticillioides and Candida utilis.[7][8]

Table 3: Antifungal Activity of Selected Substituted Piperidinols (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Microsporum gypseum | Trichophyton rubrum | Reference |

| 2,6-diaryl-3-methyl-4-piperidones (various) | >200 | >200 | >200 | [3] |

| Thiosemicarbazone derivatives of piperidones (various) | 50-100 | 25-50 | 25-50 | [3] |

| Terbinafine (Standard) | <1 | <1 | <1 | [3] |

Mechanism of Action

The precise mechanism by which substituted piperidinols exert their antimicrobial effects is not fully elucidated and may vary depending on the specific derivative and the target microorganism. However, several potential mechanisms have been proposed. One of the leading hypotheses is the disruption of the microbial cell membrane. The lipophilic nature of the piperidine ring and its substituents may facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Another proposed mechanism involves the inhibition of essential microbial enzymes. The nitrogen and oxygen atoms within the piperidinol scaffold can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication. For some alkaloids, including the piperidine-type alkaloid piperine, the mechanism of action has been linked to the inhibition of efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell.[9]

Experimental Protocols

Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones[3]

-

Reaction Setup: Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol. To this solution, add 4-alkyl benzaldehyde (0.1 moles), benzaldehyde (0.1 moles), and butan-2-one (0.1 moles).

-

Condensation: The reaction mixture is stirred and heated under reflux for a specified period (typically several hours).

-

Isolation and Purification: After cooling, the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried. Recrystallization from an appropriate solvent is performed to obtain the pure compound.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry.

Antimicrobial Susceptibility Testing

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A well containing only the growth medium and the inoculum serves as a positive growth control, and a well with only the medium serves as a negative control.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Conclusion and Future Directions

Substituted piperidinols represent a valuable and promising scaffold in the quest for novel antimicrobial agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and structure-activity relationship studies can guide the design of more potent and selective compounds. While significant progress has been made in identifying active derivatives, further research is crucial to fully elucidate their mechanisms of action. A deeper understanding of how these molecules interact with microbial targets will be instrumental in optimizing their therapeutic potential and overcoming the challenges of drug resistance. Future efforts should focus on in vivo efficacy studies, toxicity profiling, and the exploration of combination therapies to fully harness the antimicrobial power of substituted piperidinols.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. mdpi.com [mdpi.com]

Rise of a New Contender: Novel Piperidinol Analogs Demonstrate Potent Anti-Tuberculosis Activity

A deep dive into the synthesis, mechanism of action, and preclinical evaluation of a promising new class of compounds in the fight against Mycobacterium tuberculosis.

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of piperidinol analogs, which are showing significant promise as potent agents against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This whitepaper details the discovery, synthesis, and biological evaluation of these novel compounds, offering a roadmap for future research and development in this critical therapeutic area.

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The discovery of new chemical entities with novel mechanisms of action is paramount. This guide synthesizes key findings from recent studies, presenting a structured overview of the anti-tubercular potential of piperidinol derivatives.

Quantitative Analysis of Anti-Tuberculosis Activity

A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize the in vitro activity of various piperidinol analogs against M.tb, primarily through the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Anti-Tuberculosis Activity of 3-Benzoyl-4-phenyl-1-methylpiperidinol Analogs

| Compound | R-Group Modification | MIC (µM) against M. tuberculosis | Reference |

| 1 | -CH₃ (methyl) | 2.3 - 16.9 | [1][2] |

| 2 | Halide Substitutions | Potent Activity (Specific values not detailed in abstract) | [3][4] |

| 3 | Varied Analogs | 2.3 - 16.9 | [1][2] |

Table 2: Anti-Tuberculosis Activity of a 22-Member Piperidinol Library

| Compound ID | Stereochemistry at secondary hydroxyl | C-ring Aryl Substitution | MIC (µg/mL) against M. tuberculosis |

| 1 | Racemic | Not specified | 1.5 |

| 4b | R | 4-chloro | 1.4 |

| 4m | S | 4-trifluoromethyl | 1.7 |

| General Range (4a-p) | R or S | Various | 1.4 - 18.8 |

It is important to note that while compounds 4b and 4m demonstrated promising in vitro activity and acceptable therapeutic indices, they exhibited significant side effects in in vivo mouse models, precluding their further development.[5] This highlights the critical need for comprehensive preclinical evaluation beyond initial activity screens.

Unraveling the Mechanism of Action: A Two-Pronged Attack